molecular formula C10H12FN B3133383 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline CAS No. 388078-35-1

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3133383
CAS No.: 388078-35-1
M. Wt: 165.21 g/mol
InChI Key: VIEPRJUTFQIOBE-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline (C₁₀H₁₂FN, molecular weight 165.21 g/mol) is a fluorinated tetrahydroquinoline (THQ) derivative featuring a fluorine atom at the 6-position and a methyl group at the 1-position of the quinoline scaffold. Tetrahydroquinolines are renowned for their diverse pharmacological and agrochemical applications, including roles as analgesics, pesticides, and central nervous system (CNS) agents .

Properties

IUPAC Name

6-fluoro-1-methyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-12-6-2-3-8-7-9(11)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEPRJUTFQIOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666603
Record name 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388078-35-1
Record name 6-Fluoro-1,2,3,4-tetrahydro-1-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=388078-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline typically involves the fluorination of 1-methyl-1,2,3,4-tetrahydroquinoline. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.

    Reduction: The compound can be reduced to form various hydrogenated products.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Fluoroquinoline derivatives.

    Reduction: Hydrogenated tetrahydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential:
FTHQ belongs to the tetrahydroquinoline class of compounds, which are known for their diverse biological activities. The presence of a fluorine atom enhances its lipophilicity and may influence its interaction with biological targets. This compound is particularly noteworthy for its potential applications in drug development:

  • Anticonvulsant Activity: Structural similarities between FTHQ and other tetrahydroquinoline derivatives suggest it may exhibit anticonvulsant properties similar to compounds like 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.
  • Neuroprotective Effects: Compounds within this class have been studied for their neuroprotective effects against neurodegenerative diseases, indicating that FTHQ could be a candidate for further investigation in this area.

Synthetic Methodologies

Synthesis Techniques:
The synthesis of FTHQ can be achieved through various chemical reactions, notably:

  • Pictet-Spengler Reaction: This method involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent to form the tetrahydroquinoline core. The introduction of the fluorine substituent can occur during or after this cyclization process.

Table 1: Synthesis Methods for FTHQ

MethodDescriptionYield (%)Conditions
Pictet-Spengler ReactionCyclization of β-phenylethylamine derivativesVariableDehydrating agent required
Azeotropic DistillationRemoval of solvents during reactionHighControlled temperature

Mechanism of Action

The mechanism by which 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline exerts its effects involves interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism: 1-Methyl vs. 2-Methyl Substitution

The position of the methyl group significantly impacts molecular properties and bioactivity. For example:

  • 6-Fluoro-2-methyl-THQ (CAS 42835-89-2, C₁₀H₁₂FN): This positional isomer has a methyl group at the 2-position. In contrast, 1-methyl substitution may enhance lipophilicity and blood-brain barrier penetration, as seen in 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), which accumulates in the brain at concentrations 4.5-fold higher than blood levels .
Compound Substituents Molecular Weight (g/mol) Key Properties/Activities References
6-Fluoro-1-methyl-THQ 6-F, 1-CH₃ 165.21 Hypothesized CNS penetration -
6-Fluoro-2-methyl-THQ 6-F, 2-CH₃ 165.21 Used in pesticide synthesis (e.g., compound 31)

Halogen Substitution: Fluoro vs. Chloro and Methoxy Derivatives

Halogenation at the 6-position modulates electronic effects and bioactivity:

  • Fluorinated THQ derivatives, such as (2R,4S)-6-fluoro-2-methyl-4-(phenylamino)-1-(3-pyridylcarbonyl)-THQ (compound 22), exhibit pesticidal activity with yields up to 32% in synthetic routes .
  • 6-Chloro-THQ Derivatives : Chlorine’s larger atomic radius and electronegativity may enhance binding affinity in certain targets. For instance, 6-chloro-1-phenyl-THIQ (CAS 96576-84-0) is explored for its structural utility in drug discovery .
  • 6-Methoxy-THQ (CAS 120-15-0): Methoxy groups increase electron density, altering redox properties. This derivative has historical use as a precursor in alkaloid synthesis .
Compound Substituent Molecular Weight (g/mol) Applications References
6-Fluoro-THQ 6-F 151.18 Pesticide intermediates
6-Chloro-1-phenyl-THIQ 6-Cl 259.75 Pharmaceutical intermediates
6-Methoxy-THQ 6-OCH₃ 177.25 Alkaloid synthesis

Alkyl Substituent Effects: Methyl vs. Bulkier Groups

Methyl groups are common, but bulkier substituents (e.g., tert-butyl) can hinder synthesis yields. For example:

  • 2-tert-Butyl-THQ : Lithiation reactions for ligand synthesis yield only 31% due to steric hindrance .
  • 6-Methyl-THQ : Theoretical studies using DFT and Hartree-Fock methods reveal that methyl groups at the 6-position stabilize the molecule via hyperconjugation, with bond lengths and angles consistent across computational models .

Biological Activity

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline (6F-1-MTHQ) is a compound belonging to the class of tetrahydroquinolines, which are known for their diverse biological activities. This article explores the biological activity of 6F-1-MTHQ, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

6F-1-MTHQ has a molecular formula of C10H12FN and a molecular weight of approximately 165.21 g/mol. The presence of a fluorine atom at the sixth position of the isoquinoline ring is significant as it may influence the compound's biological interactions and pharmacological properties.

While specific research on the mechanism of action for 6F-1-MTHQ is limited, compounds within the tetrahydroquinoline class often exhibit their biological effects through interactions with various cellular targets. These interactions can lead to alterations in biochemical pathways and cellular functions. The fluorine substituent may enhance lipophilicity and receptor binding affinity, potentially increasing the compound's efficacy in therapeutic applications .

Antimicrobial Activity

Tetrahydroquinolines have been studied for their antimicrobial properties. For instance, structural analogs have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The incorporation of fluorine in 6F-1-MTHQ is hypothesized to enhance its antibacterial activity compared to non-fluorinated analogs .

Anticancer Potential

Research indicates that tetrahydroquinoline derivatives possess anticancer properties. A study highlighted that certain substitutions on the tetrahydroquinoline core can significantly impact their ability to inhibit cancer cell proliferation. Although specific studies on 6F-1-MTHQ are lacking, its structural similarities to active compounds suggest potential anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 6F-1-MTHQ. The following table summarizes key findings related to structural modifications and their effects on biological activity:

Compound NameStructural FeaturesBiological Activity Profile
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline Methyl group at position 2Anticonvulsant activity reported
1-Methyl-1,2,3,4-tetrahydroquinoline Lacks fluorine substituentBroader range of biological activities
6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline Chlorine instead of fluorineDifferent pharmacokinetic properties

The unique substitution pattern of 6F-1-MTHQ may confer distinctive biological activities compared to its analogs. For example, the presence of fluorine has been linked to increased potency in certain pharmacological contexts .

Case Studies and Research Findings

Recent studies have focused on exploring the broader implications of tetrahydroquinoline derivatives in medicinal chemistry:

  • Anticonvulsant Activity : Research has shown that derivatives similar to 6F-1-MTHQ exhibit anticonvulsant properties. This suggests that further investigation into 6F-1-MTHQ could reveal its potential in treating epilepsy or other seizure disorders .
  • Anticancer Studies : Investigations into tetrahydroquinolines have demonstrated their ability to inhibit specific cancer cell lines. Compounds with similar structures have been optimized for enhanced efficacy against various cancers .
  • Antimicrobial Efficacy : Studies have reported moderate to good antibacterial activity for related compounds against multiple pathogens. This positions 6F-1-MTHQ as a candidate for further exploration in antimicrobial drug development .

Q & A

Q. What are the common synthetic routes for 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization of 2-methyl-3-fluoroaniline with cyclohexanone under acidic catalysis (e.g., HCl or H₂SO₄) in refluxing ethanol or toluene . Key parameters include:

  • Catalyst selection : Strong acids improve cyclization efficiency.
  • Temperature control : Reflux conditions (~110–120°C) ensure completion.
  • Purification : Column chromatography or recrystallization is used to isolate the product (yields ~60–75%) . Advanced optimization involves continuous flow reactors for industrial-scale synthesis, enhancing yield and reducing byproducts .

Q. How is the structure of this compound characterized?

Characterization employs:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR distinguish the fluorine-substituted aromatic proton (δ ~6.5–7.5 ppm) and methyl group (δ ~1.2–1.5 ppm) .
  • Mass spectrometry : Molecular ion peak at m/z 165.21 confirms the molecular formula (C₁₀H₁₂FN) .
  • X-ray crystallography : Resolves stereochemistry and confirms substitution patterns in crystalline derivatives .

Q. What is the proposed mechanism of antimicrobial activity for this compound?

The fluorine atom enhances electronegativity, improving DNA gyrase/topoisomerase IV binding. This inhibits bacterial DNA replication and transcription, leading to bacteriostatic effects. Comparative studies show fluorinated analogs exhibit 3–5× higher activity than non-fluorinated counterparts (e.g., 6-H derivatives) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in fluorinated tetrahydroquinolines?

  • Fluorine's electronic effects : Increases ring electron deficiency, favoring electrophilic substitution at the 8-position.
  • Methyl group steric effects : Hinders nucleophilic attack at the 2-position. Computational studies (DFT) reveal fluorine reduces HOMO-LUMO gaps by ~0.5 eV, enhancing reactivity in cross-coupling reactions .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated tetrahydroquinolines?

Discrepancies often arise from:

  • Impurity profiles : Byproducts (e.g., oxidized quinoline derivatives) may skew bioassay results.
  • Assay variability : Standardize protocols (e.g., MIC testing against E. coli ATCC 25922).
  • Control experiments : Compare activity of synthetic intermediates to isolate contributions of specific substituents .

Q. How can regioselective functionalization of this compound be achieved?

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the 8-position, followed by electrophilic quenching (e.g., iodination) .
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids at the 7-position (Pd catalysis, 80°C, 12 h) . Yields vary (50–85%), requiring careful optimization of catalyst loading and solvent polarity.

Q. What analytical challenges arise in quantifying trace impurities in fluorinated tetrahydroquinoline derivatives?

  • HPLC-MS limitations : Co-elution of structurally similar byproducts (e.g., 6-Fluoro-2-methylquinoline).
  • Mitigation : Use chiral columns (e.g., Chiralpak IA) or orthogonal methods (GC-MS for volatile impurities) . Detection limits for halogenated impurities are typically <0.1% w/w .

Methodological and Experimental Design Questions

Q. How can computational chemistry guide the design of novel fluorinated tetrahydroquinoline derivatives?

  • Molecular docking : Predict binding affinities to bacterial gyrase (PDB ID: 1KZN).
  • QSAR models : Correlate logP values (1.8–2.5) with antimicrobial potency (R² > 0.85) .
  • ADMET prediction : Assess bioavailability and toxicity profiles early in synthesis planning .

Q. What are the critical considerations for scaling up fluorinated tetrahydroquinoline synthesis?

  • Safety : Handle fluorinated intermediates in fume hoods (HF byproduct risk).
  • Cost optimization : Replace chromatographic purification with crystallization (e.g., hexane/EtOAc).
  • Green chemistry : Use recyclable catalysts (e.g., Fe₃O₄-supported Pd nanoparticles) .

Q. How do solvent and temperature affect regioselectivity in fluorinated tetrahydroquinoline reactions?

  • Polar aprotic solvents (DMF, DMSO): Favor SNAr reactions at the 6-fluoro position.
  • Low temperatures (−78°C): Suppress side reactions (e.g., ring oxidation).
    Example: Nitration at 0°C in AcOH yields 8-nitro derivatives (75% selectivity) .

Data Interpretation and Validation

Q. How can researchers validate the stability of fluorinated tetrahydroquinolines under physiological conditions?

  • pH stability tests : Incubate in PBS (pH 7.4) and gastric fluid (pH 2.0) for 24 h, monitoring degradation via LC-MS.
  • Thermal analysis : TGA reveals decomposition onset at ~200°C, confirming suitability for lyophilization .

Q. What statistical methods are recommended for analyzing dose-response data in antimicrobial assays?

  • Nonlinear regression : Fit data to Hill equation (IC₅₀ calculation).
  • ANOVA : Compare activity across analogs (p < 0.05 significance threshold) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
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6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline

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